2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
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Overview
Description
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a thieno[2,3-D]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent.
Synthesis of Thieno[2,3-D]pyrimidine: This moiety can be prepared by cyclization reactions involving appropriate starting materials such as 2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidine.
Coupling Reaction: The final step involves coupling the brominated pyrazole with the thieno[2,3-D]pyrimidine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the de-brominated pyrazole derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-D]pyrimidine moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
- 2-(3-Methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
Uniqueness
The uniqueness of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to similar compounds. The presence of both the bromine atom and the thieno[2,3-D]pyrimidine moiety is particularly noteworthy.
Properties
Molecular Formula |
C17H20BrN5O2S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C17H20BrN5O2S/c1-5-6-12-7-13-16(26-12)19-11(4)23(17(13)25)21-15(24)10(3)22-8-14(18)9(2)20-22/h7-8,10H,5-6H2,1-4H3,(H,21,24) |
InChI Key |
KSBCBFRQBFQKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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